4,5-Dichloro-2-methoxybenzoic acid
Overview
Description
4,5-Dichloro-2-methoxybenzoic acid is a compound that has not been directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated for various biological activities and chemical properties. For instance, compounds derived from 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and evaluated for their agonistic and antagonistic properties on 5-HT4 receptors . Additionally, 3,5-dibromo-2-methoxybenzoic acid has been isolated from sea sponges and characterized by spectral methods and X-ray diffraction analysis .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and methodologies. For example, the synthesis of benzoates from 4-amino-5-chloro-2-methoxybenzoic acid involves the substitution of the piperidine ring with different groups to yield compounds with nanomolar affinity for 5-HT4 receptors . Another synthesis approach is described for 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid, which is synthesized from ethyl 2-pentenoate and ethyl acetoacetate . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 4,5-dichloro-2-methoxybenzoic acid.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic techniques and theoretical calculations. For instance, the solid phase FTIR, FT-Raman, UV, and NMR spectra of 4-amino-5-chloro-2-methoxybenzoic acid have been recorded, and its structure has been optimized using density functional theory . Similarly, the structure of 3,5-dibromo-2-methoxybenzoic acid was established by spectral methods and X-ray diffraction analysis . These studies provide a foundation for understanding the molecular structure of 4,5-dichloro-2-methoxybenzoic acid.
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to 4,5-dichloro-2-methoxybenzoic acid has been explored in various contexts. For example, 4,5-dibenzothienylthiazole derivatives undergo photochromic ring-closing reactions followed by spontaneous elimination and substitution reactions . Additionally, the reactivity of 5-hydroxy-3-mercapto-4-methoxybenzoic acid as an affinity-labeling reagent for catechol O-methyltransferase has been studied . These findings can shed light on the potential chemical reactions that 4,5-dichloro-2-methoxybenzoic acid may undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 4,5-dichloro-2-methoxybenzoic acid have been characterized. For example, the nonlinear optical properties of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid have been reported, indicating a small energy gap between the frontier molecular orbitals . The inhibitory activity of 5-substituted 3-hydroxy-4-methoxybenzoic acids on catechol O-methyltransferase has also been evaluated, with electron-withdrawing substituents enhancing their activity . These studies provide insights into the physical and chemical properties that could be expected for 4,5-dichloro-2-methoxybenzoic acid.
Scientific Research Applications
1. Application in Agriculture as an Herbicide
Dicamba has been used in agriculture as an herbicide for over fifty years . It has seen an increase in use in the past decade due to the development of glyphosate-resistant weeds and soybeans genetically modified to resist dicamba .
Method of Application
Dicamba is applied alone or in application tank mixtures with glyphosate . It is used post-emergence for controlling broadleaf weeds .
Results and Outcomes
Dicamba has been shown to be effective in controlling glyphosate-resistant weeds, including Palmer amaranth (Amaranthus palmeri S. Watson), waterhemp [Amaranthus tuberculatus (Moq.) J. D. Sauer], horseweed (Erigeron canadensis) .
2. Photolysis of Dicamba
The photolysis of dicamba, including the commercial formulation Diablo®, is examined in aqueous solutions of varying water quality and on the surface of corn epicuticular waxes .
Method of Application
Dicamba is stable to hydrolysis but degrades under UV light . The photolytic half-life for dicamba photolysis in aqueous solutions at pH 7 irradiated with Rayonet UVB lamps (280–340 nm) was t1/2 = 43.3 min (0.72 hours), in aqueous solutions at pH 7 in a Q-Sun solar simulator ( λ > 300 nm) was t1/2 = 13.4 hours, and on epicuticular waxes irradiated in the Q-Sun solar simulator was t1/2 = 105 hours .
Results and Outcomes
Experiments with adjuvants, compounds added into the commercial formulations of dicamba, led to increases in rate constants for both aqueous and wax experiments . In addition to kinetic rate constants, photoproducts were tentatively assigned for the aqueous solution experiments .
3. Application in Plant Cell Culture
Dicamba is used as an auxin to maintain wheat embryos post pollination . It is also used as a Murashige and Skoog (MS) medium supplement to culture embryos .
Method of Application
Dicamba is added to the culture medium as an auxin .
Results and Outcomes
Dicamba helps in the induction of somatic embryogenesis in barley tissue culture .
4. Application in Analytical Chemistry
Dicamba is used as an analytical reference standard for the quantification of the analyte in environmental samples using different chromatography techniques .
Method of Application
Dicamba is used in chromatography techniques as a reference standard .
Results and Outcomes
Dicamba helps in the accurate quantification of analytes in environmental samples .
5. Application in Environmental Science
Dicamba is used in environmental science to study its environmental fate, especially the new commercial formulations used on genetically modified crops .
Method of Application
The photolysis of dicamba, including the commercial formulation Diablo®, is examined in aqueous solutions of varying water quality and on the surface of corn epicuticular waxes .
Results and Outcomes
This work deepens the knowledge of the environmental fate of dicamba including the role surfactants play in chemical reactions and in providing new applications of current methods to examine the photolysis of chemicals sorbed to surfaces .
6. Application in Grasslands and Cereals
Dicamba is a polar phenoxy herbicide, used for the post-emergence control of broad-leaf weeds in grasslands and cereals .
Method of Application
Dicamba is applied post-emergence for controlling broad-leaf weeds .
Results and Outcomes
Dicamba helps in the accurate control of broad-leaf weeds in grasslands and cereals .
Safety And Hazards
4,5-Dichloro-2-methoxybenzoic acid is harmful to aquatic life . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant . In case of contact with skin or eyes, or if inhaled or ingested, immediate medical assistance should be sought .
properties
IUPAC Name |
4,5-dichloro-2-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFXTOLYBVHEHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-methoxybenzoic acid |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.